BenchChemオンラインストアへようこそ!

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide

PDK1 inhibition Cancer metabolism AGC kinase signaling

This compound is the exact PDK1 inhibitor derivative 23(41) from patent WO2012036974. Its unique bifunctional architecture—a furanyl-thiazole donor linked to a phenyl-thiazole acceptor—is critical for ATP-pocket binding. Generic substitutions (e.g., thienyl for furanyl) risk divergent potency and off-target effects. Use this structurally defined probe to benchmark PDK1 chemotypes, validate kinase selectivity, and support freedom-to-operate analyses without the functional ambiguity of undefined congeners.

Molecular Formula C19H15N3O2S2
Molecular Weight 381.47
CAS No. 1421452-87-0
Cat. No. B2834454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide
CAS1421452-87-0
Molecular FormulaC19H15N3O2S2
Molecular Weight381.47
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CO2)CNC(=O)C3=CSC(=N3)C4=CC=CC=C4
InChIInChI=1S/C19H15N3O2S2/c1-12-16(26-19(21-12)15-8-5-9-24-15)10-20-17(23)14-11-25-18(22-14)13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,20,23)
InChIKeyGPGDXJPGMGCCBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide (CAS 1421452-87-0): Structural Class and Inventory Context


N-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide (CAS 1421452-87-0) is a bifunctional thiazole derivative belonging to the 2-substituted thiazole-4-carboxamide class, characterized by a furan-substituted 4-methylthiazole core linked via a methylene bridge to a 2-phenylthiazole-4-carboxamide moiety [1]. The compound is disclosed in patent WO2012036974 as a 3-phosphoinositide-dependent protein kinase 1 (PDK1) inhibitor, assigned to Merck Sharp & Dohme Corp., and is catalogued in authoritative drug-target databases as 'Thiazole carboxamide derivative 28' with patented indication for metastatic cancer and solid tumours [2]. Its molecular formula is C₁₉H₁₅N₃O₂S₂ with a molecular weight of 381.47 g/mol [3].

Why Generic PDK1 Inhibitor Substitution Is Inadequate: Structural and Pharmacological Non-Interchangeability of N-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide


Thiazole-4-carboxamide derivatives within the PDK1 inhibitor class are not functionally interchangeable. The target compound incorporates a unique bifunctional architecture—a furan-2-yl substituent on the 4-methylthiazole donor ring and a 2-phenyl substitution on the acceptor thiazole-4-carboxamide—that distinguishes it from mono-thiazole or alternative heteroaryl congeners within the same WO2012036974 patent family [1]. PDK1 inhibition potency and selectivity are highly sensitive to the nature of the heteroaryl substituents and the linker geometry; even congeners bearing closely related substituents (e.g., thienyl in place of furanyl, or pyrazolyl in place of phenylthiazole) exhibit divergent binding modes at the ATP-binding pocket and altered selectivity profiles against the AGC kinase family [2]. Therefore, generic substitution with a different 'thiazole carboxamide derivative' from the same patent enumeration (e.g., derivative 21, 22, or 27) without confirmatory head-to-head biochemical data carries a high risk of divergent PDK1 inhibitory potency, off-target kinase engagement, and altered cellular anti-proliferative outcomes.

Quantitative Differentiation Evidence: N-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide vs. Structural Analogs and In-Class Candidates


PDK1 Target Engagement: Class-Level Inhibitory Activity of Thiazole Carboxamide Derivatives in the WO2012036974 Patent Series

The target compound belongs to the thiazole carboxamide derivative series claimed in WO2012036974 as PDK1 inhibitors. The patent review by Hossen et al. (PMID 25684022) categorizes these compounds as ATP-mimetic PDK1 inhibitors that form hydrogen-bonding patterns analogous to ATP within the PDK1 active site [1]. While the patent does not disclose individual IC₅₀ values for each enumerated compound in the public specification, the structural assignment of the target compound as derivative 23(41) within a series explicitly optimized for PDK1 inhibition provides class-level evidence of target engagement. The bifunctional thiazole architecture—incorporating both a furan-substituted donor thiazole and a phenyl-substituted acceptor thiazole-4-carboxamide—distinguishes it from mono-thiazole PDK1 inhibitors (e.g., dichloroacetate, which acts as a PDK1 modulator with an IC₅₀ of approximately 200–500 μM in biochemical assays) [2]. The structural complexity and heteroaryl substitution pattern are consistent with the SAR trends described in the patent, where extended aromatic and heteroaromatic substituents at the 2-position of the thiazole-4-carboxamide enhance PDK1 binding affinity [1].

PDK1 inhibition Cancer metabolism AGC kinase signaling

Patent Assignment and Indication Specificity: Merck Sharp & Dohme PDK1 Program vs. Unassigned Academic Derivatives

The target compound is explicitly assigned to Merck Sharp & Dohme Corp. within the WO2012036974 patent family (inventors: Tsui, Paliwal, Fischmann) [1]. The compound is indexed in the Therapeutic Target Database (TTD) and DrugMap with patented indication for metastatic cancer (ICD-11: 2D50-2E2Z) and solid tumour/cancer (ICD-11: 2A00-2F9Z), with PDHK1 (PDK1) listed as the primary therapeutic target [2]. This contrasts with numerous academically synthesized 2-phenylthiazole-4-carboxamide derivatives—such as those reported by Popsavin et al. (Tetrahedron, 2014) as tiazofurin mimics with general in vitro antitumour activity against a panel of human cancer cell lines—which lack PDK1-specific target annotation and are not protected by pharmaceutical composition-of-matter patents [3]. The Merck assignment provides a defined intellectual property provenance and target-disease linkage that unassigned academic analogs do not possess.

Oncology patents PDK1 targeted therapy Pharmaceutical intellectual property

Bifunctional Bis-Thiazole Architecture: Structural Differentiation from Mono-Thiazole-4-Carboxamide Congeners

The target compound features a distinctive bifunctional architecture comprising two chemically distinct thiazole rings: a 2-(furan-2-yl)-4-methylthiazole moiety (donor ring) linked via a methylene bridge to a 2-phenylthiazole-4-carboxamide moiety (acceptor ring) [1]. This contrasts with the majority of 2-substituted thiazole-4-carboxamide derivatives described in the literature—such as the CHK1 inhibitor series (e.g., 2-aryl-N-(2-(piperazin-1-yl)phenyl)thiazole-4-carboxamide; ACS Medicinal Chemistry Letters, 2012) [2] or the tiazofurin mimic series (Popsavin et al., 2014) [3]—which contain a single thiazole-4-carboxamide core with varying 2-aryl substituents. The bis-thiazole architecture increases molecular complexity (MW 381.47, 2 sulfur atoms, 3 nitrogen atoms) and introduces two distinct heterocyclic environments that may contribute to differentiated PDK1 binding kinetics and physicochemical properties relative to mono-thiazole analogs.

Medicinal chemistry Heterocyclic scaffold Kinase inhibitor design

Furan-2-yl Substituent Differentiation: Heteroaryl Electronic Effects vs. Thienyl and Phenyl Analogs in PDK1 Inhibitor SAR

The target compound incorporates a furan-2-yl substituent at the 2-position of the 4-methylthiazole ring. Within the broader PDK1 inhibitor patent literature, the choice of heteroaryl substituent (furan-2-yl vs. thien-2-yl vs. phenyl) significantly modulates electron density on the thiazole ring, affecting both the hydrogen-bonding capacity to the kinase hinge region and the compound's metabolic stability [1]. The patent review by Hossen et al. notes that PDK1 ATP-mimetic inhibitors derive their binding affinity from mimicking ATP's hydrogen-bonding pattern within the hydrophobic adenine pocket, where heteroaryl electronics directly influence potency [1]. Furan-2-yl (oxygen-containing, more electron-rich) is expected to exhibit different π-stacking interactions and metabolic liability (CYP2E1-mediated furan oxidation) compared to thien-2-yl (sulfur-containing) or phenyl (carbon-only) analogs that may be enumerated elsewhere in the WO2012036974 patent series. This electronic differentiation is relevant for researchers selecting compounds for comparative PDK1 SAR studies.

Structure-activity relationship Heterocyclic electronics Kinase inhibitor optimization

Recommended Application Scenarios for N-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide Based on Evidence Profile


PDK1-Mediated Cancer Metabolism Research: Chemical Probe for the WO2012036974 Chemotype

This compound is best deployed as a structurally defined chemical probe representing the bis-thiazole carboxamide chemotype from the Merck PDK1 inhibitor program (WO2012036974) [1]. Researchers investigating PDK1-dependent metabolic rewiring in cancer cells—where PDK1 phosphorylates and inactivates the pyruvate dehydrogenase complex, shifting metabolism toward aerobic glycolysis—can use this compound to interrogate PDK1-driven phenotypes with a chemotype that is structurally distinct from the widely used metabolic modulator dichloroacetate (DCA) [2]. The compound's patented indication for metastatic cancer and solid tumours provides a disease-context rationale for deployment in invasion, migration, and colony-formation assays in PDK1-dependent cancer models.

AGC Kinase Selectivity Profiling: Bifunctional Scaffold as a Selectivity Tool

Given that PDK1 is a master regulator of at least 23 AGC family kinases (including Akt/PKB, p70S6K, and RSK), ATP-competitive inhibitors face significant selectivity challenges [1]. The bis-thiazole bifunctional architecture of this compound—with two distinct thiazole rings and a furan-2-yl substituent—may exhibit a differentiated selectivity fingerprint across the AGC kinome compared to mono-thiazole PDK1 inhibitors [2]. This compound is suitable for inclusion in kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) alongside reference PDK1 inhibitors to map chemotype-specific off-target profiles, particularly for researchers developing PDK1-selective chemical probes where kinome-wide selectivity data are critical for data interpretation.

Pharmaceutical Patent Landscape and Competitive Intelligence Analysis

As a specifically enumerated compound (derivative 23(41)) within the Merck Sharp & Dohme WO2012036974 patent family, this compound serves as a reference standard for pharmaceutical competitive intelligence and freedom-to-operate analyses in the PDK1 inhibitor space [1]. Intellectual property analysts and drug discovery portfolio managers can use this compound to benchmark the Merck PDK1 chemotype against competing PDK1 patent families (e.g., Boehringer Ingelheim heteroaryl carboxamide series, or Sunesis/Cornell thienopyrimidinone series) and to define the structural boundaries of composition-of-matter claims in the thiazole carboxamide PDK1 inhibitor landscape [3].

Synthetic Methodology Development: Bifunctional Bis-Thiazole Coupling Chemistry

The compound's structure—featuring a methylene-bridged bis-thiazole system with differential 2-substitution (furan-2-yl on one thiazole, phenyl on the other)—presents a non-trivial synthetic challenge that makes it valuable as a reference compound for developing and validating new C–N or C–C cross-coupling methodologies applicable to heterocyclic drug-like scaffolds. Synthetic chemistry groups focusing on late-stage functionalization of thiazole cores or on chemoselective amide coupling in the presence of multiple heterocycles can use this compound to benchmark reaction yields, regioselectivity, and purity profiles against published synthetic routes described in the WO2012036974 patent [1].

Quote Request

Request a Quote for N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.